![molecular formula C21H28N4O4S B2799069 N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-48-2](/img/structure/B2799069.png)
N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure
The compound features a unique structure that includes:
- A 3,5-dimethoxyphenyl group.
- A thioacetamide moiety.
- A tetrahydro-cyclopenta[d]pyrimidine structure.
This structural complexity suggests a diverse range of interactions within biological systems.
Preliminary studies indicate that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The thioacetamide group may interact with thiol groups in enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The compound could influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Neurotransmitter Interaction : Given the dimethylaminoethyl group, there is potential for interaction with neurotransmitter systems, possibly affecting mood and cognition.
1. Anticancer Activity
Research has shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds with similar thieno[2,3-d]pyrimidine frameworks demonstrated IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound VII | MDA-MB-231 | 27.6 |
Compound IX | A549 | 43 |
2. Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. While specific data for the target compound is limited, thieno[2,3-d]pyrimidine derivatives have shown promising results against various pathogens.
3. Neuropharmacological Effects
The presence of the dimethylamino group suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for effects on neurotransmitter systems and have shown promise in modulating mood disorders.
Case Studies
A series of studies explored the cytotoxicity of thieno[2,3-d]pyrimidine derivatives:
- Elmongy et al. (2022) synthesized several derivatives and assessed their activity against breast and lung cancer cells. They reported significant inhibition rates (up to 87%) at concentrations as low as 50 μM .
Future Directions
Further research is warranted to elucidate the full biological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the specific pathways influenced by this compound.
- Structure-Activity Relationship (SAR) Analysis: To optimize the compound’s efficacy and minimize toxicity.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology :
Alkylation Conditions : Use a 2.6–2.8-fold molar excess of sodium methylate to activate the thiopyrimidinone intermediate, followed by alkylation with a chloroacetamide derivative under reflux in ethanol (60–80°C, 4–6 hours) .
Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency. For example, ethanol was used in reflux conditions for 30 minutes to achieve 85% yield in analogous syntheses .
Purification : Recrystallize from ethanol-dioxane (1:2) mixtures or use column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate pure product .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodology :
Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (300–400 MHz, DMSO-d₆) to confirm substituent integration and coupling patterns. For example, aromatic protons in similar compounds resonate at δ 7.2–7.8 ppm .
Mass Spectrometry (LC-MS/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical values. Discrepancies >0.01 Da indicate impurities .
Elemental Analysis : Validate C, H, N, and S content with ≤0.3% deviation from calculated values .
Q. How can solubility challenges be addressed in biological assays?
- Methodology :
Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media containing 0.1% Tween-80 .
pH Adjustment : Test solubility in buffered solutions (pH 4.0–8.0) to identify optimal conditions for in vitro studies .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology :
Substituent Variation : Synthesize analogs with modified aromatic rings (e.g., replacing dimethoxyphenyl with trifluoromethyl or chlorophenyl groups) to assess effects on target binding .
Biological Screening : Test analogs against kinase panels or disease-specific cell lines (e.g., cancer, inflammation) to correlate structural changes with activity .
Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cyclin-dependent kinases) and prioritize analogs for synthesis .
Q. How can in silico modeling predict metabolic stability and toxicity?
- Methodology :
ADMET Prediction : Employ tools like SwissADME or ProTox-II to estimate CYP450 metabolism, hepatotoxicity, and plasma protein binding .
Metabolite Identification : Simulate phase I/II metabolism using GLORY or MetaSite to predict major metabolites and guide LC-MS/MS validation .
Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodology :
Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify absorption barriers .
Target Engagement Assays : Use Western blotting or ELISA to confirm target modulation (e.g., kinase inhibition) in vivo .
Q. What methods are suitable for studying metabolic stability in hepatic microsomes?
- Methodology :
Incubation Protocol : Incubate the compound (1–10 µM) with human/rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes to calculate intrinsic clearance .
Q. How can synergistic effects with existing therapeutics be evaluated?
- Methodology :
Combination Index (CI) : Use the Chou-Talalay method to test the compound with standard drugs (e.g., doxorubicin) in cancer cell lines. CI <1 indicates synergy .
Mechanistic Studies : Perform transcriptomic or proteomic profiling to identify pathways enhanced by the combination .
Q. What steps ensure reproducibility in multi-gram synthesis for preclinical studies?
- Methodology :
Process Optimization : Scale reactions using flow chemistry or controlled batch reactors to maintain temperature and mixing homogeneity .
Quality Control : Implement in-process monitoring (e.g., TLC/HPLC) at each synthetic step to detect deviations early .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-24(2)8-9-25-18-7-5-6-17(18)20(23-21(25)27)30-13-19(26)22-14-10-15(28-3)12-16(11-14)29-4/h10-12H,5-9,13H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAHWXPGPMQRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.